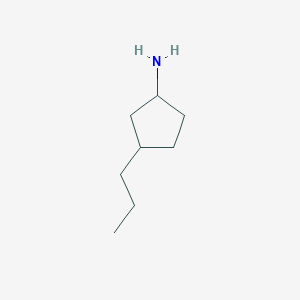
3-Propylcyclopentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Propylcyclopentan-1-amine is an organic compound that belongs to the class of cycloalkylamines It consists of a cyclopentane ring substituted with a propyl group at the third position and an amine group at the first position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propylcyclopentan-1-amine can be achieved through several methods. One common approach involves the alkylation of cyclopentanone followed by reductive amination. The process typically includes the following steps:
Alkylation: Cyclopentanone is reacted with a suitable alkylating agent, such as propyl bromide, in the presence of a base like sodium hydride to form 3-propylcyclopentanone.
Reductive Amination: The resulting 3-propylcyclopentanone is then subjected to reductive amination using ammonia or a primary amine in the presence of a reducing agent like sodium cyanoborohydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and high-pressure reactors are often employed to facilitate the reductive amination step, ensuring high purity and scalability .
Análisis De Reacciones Químicas
Types of Reactions
3-Propylcyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Secondary amines, tertiary amines.
Substitution: Substituted amines.
Aplicaciones Científicas De Investigación
3-Propylcyclopentan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 3-Propylcyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. Additionally, the compound may interact with cell membrane receptors, influencing signal transduction pathways and cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentylamine: A simpler analog with a cyclopentane ring and an amine group.
3-Methylcyclopentan-1-amine: Similar structure with a methyl group instead of a propyl group.
Cyclohexylamine: Contains a cyclohexane ring instead of a cyclopentane ring.
Uniqueness
3-Propylcyclopentan-1-amine is unique due to the presence of the propyl group, which imparts distinct steric and electronic properties compared to its analogs.
Propiedades
Fórmula molecular |
C8H17N |
|---|---|
Peso molecular |
127.23 g/mol |
Nombre IUPAC |
3-propylcyclopentan-1-amine |
InChI |
InChI=1S/C8H17N/c1-2-3-7-4-5-8(9)6-7/h7-8H,2-6,9H2,1H3 |
Clave InChI |
BFYOROQYERCOPW-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CCC(C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


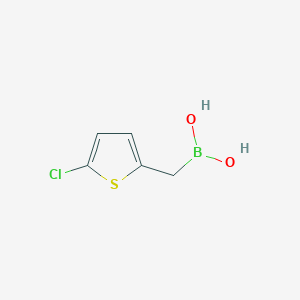

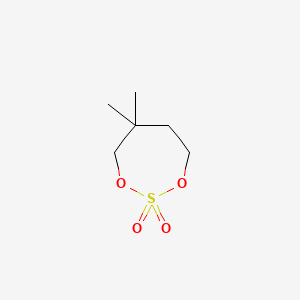
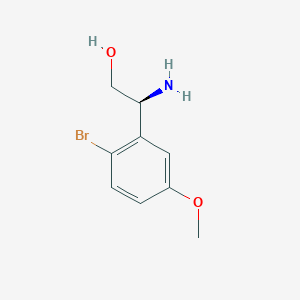

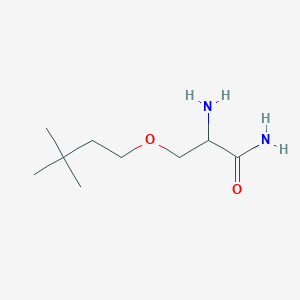
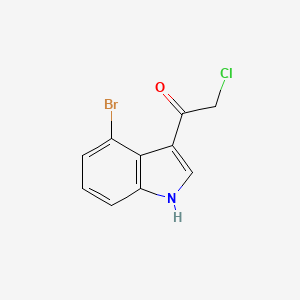
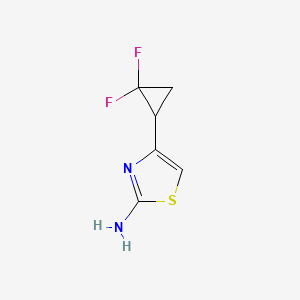
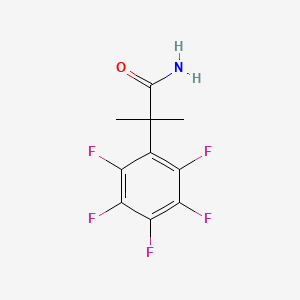
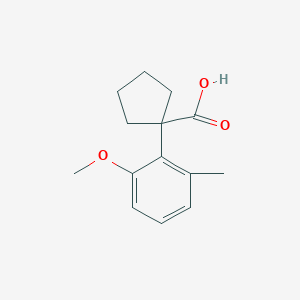

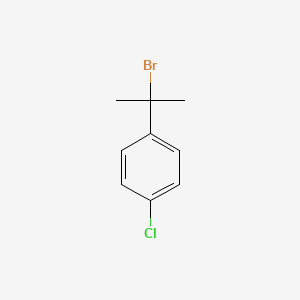
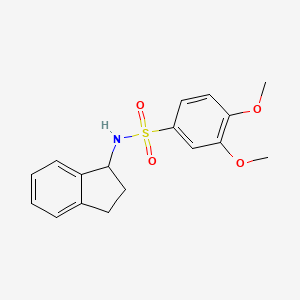
![(2S,5'S)-7-chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione](/img/structure/B15318750.png)
